Journal Name:Nature Medicine
Journal ISSN:1078-8956
IF:87.241
Journal Website:http://www.nature.com/nm/index.html
Year of Origin:1995
Publisher:Nature Publishing Group
Number of Articles Per Year:190
Publishing Cycle:Monthly
OA or Not:Not
End group cross‐linked membranes based on highly sulfonated poly(arylene ether sulfone) with vinyl functionalized graphene oxide as a cross‐linker and a filler for proton exchange membrane fuel cell application
Nature Medicine ( IF 87.241 ) Pub Date: 2020-11-11 , DOI: 10.1002/pol.20200665
High‐performance end‐group cross‐linked sulfonated poly(arylene ether sulfone) (SPAES) membranes are developed using thiolate‐terminated SPAES with very high degree of sulfonation (DS) such as 90 mol% (SK‐SPAES90) and vinyl functionalized graphene oxide (VGO) as a cross‐linker and a filler through the thiol‐Michael addition reaction. Since free‐standing membranes for fuel cell application could not be prepared using the water soluble and highly proton conductive SPAES with high DS of 90 mol%, cross‐linked SPAES90 membranes are intentionally prepared. The cross‐linked membranes are found to have good physicochemical properties with excellent proton conductivity that can be applied for the proton exchange membrane. In particular, the cross‐linked SPAES90 membrane prepared using 1.0 wt% of VGO exhibits better dimensional stability than a SPAES70 membrane from the linear SPAES with DS of 70 mol% and the proton conductivities of this membrane are larger than those of Nafion 211 at 80 °C under different relative humidity conditions (50%–95%).
Detail
Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-07-03 , DOI: 10.1002/pola.28682
Polytriarylamine copolymers can be prepared by Suzuki-Miyaura cross-coupling reactions of bis N-methyliminodiacetic acid (MIDA) boronate ester substituted arylamines with dibromo arenes. The roles of solvent composition, temperature, reaction time, and co-monomer structure were examined and (co)polymers prepared containing 9, 9-dioctylfluorene (F8), 4-sec-butyl or 4-octylphenyl diphenyl amine (TFB), and N, N'-bis(4-octylphenyl)-N, N'-diphenyl phenylenediamine (PTB) units, using a Pd(OAc)2/2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) catalyst system. The performance of a di-functionalized MIDA boronate ester monomer was compared with that of an equivalent pinacol boronate ester. Higher molar mass polymers were produced from reactions starting with a difunctionalized pinacol boronate ester monomer than the equivalent difunctionalized MIDA boronate ester monomer in biphase solvent mixtures (toluene/dioxane/water). Matrix-assisted laser desorption/ionization mass spectroscopic analysis revealed that polymeric structures rich in residues associated with the starting MIDA monomer were present, suggesting that homo-coupling of the boronate ester must be occurring to the detriment of cross-coupling in the step-growth polymerization. However, when comparable reactions of the two boronate monomers with a dibromo fluorene monomer were completed in a single phase solvent mixture (dioxane + water), high molar mass polymers with relatively narrow distribution ranges were obtained after only 4 h of reaction. © 2017 The Authors. Journal of Polymer Science Part A: Polymer Chemistry Published by Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2017, 55, 2798-2806.
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Imine-based dynamic polymer networks as photoprogrammable amine sensing devices
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-14 , DOI: 10.1002/pola.29518
Here, we describe a “smart” polymeric material, which is able to readily detect and discriminate amine vapors. The dynamic imine-based network can be conveniently prepared by mixing a commercially available, amino-functionalized polysiloxane with small amounts of a diarylethene dialdehyde. The photoswitchable crosslinker allows for reversible imprinting of custom-designed patterns on the polymer surface with (sun)light and thus enables noninvasive information storage in the material, which before, during, and after amine exposure can readily be decoded with commonly used smartphone apps. This feature along with the self-healing nature of the dynamic polymer, an easy recycling and manufacturing procedure, and the overall low cost and toxicity render this material advantageous to develop low-cost and practical amine sensing devices for the broad public. © 2019 The Authors. Journal of Polymer Science Part A: Polymer Chemistry published by Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2378–2382
Detail
Fabrication of a Novel Polymeric Scaffold for Amperometric Laccase Biosensor
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-14 , DOI: 10.1002/pola.29537
Present work displays the preparation of an electrochemical biosensor using a conjugated polymer and laccase enzyme for catechol quantification in samples. The biosensing system is based on an enzyme immobilization on polymer modified graphite transducer surface. For that purpose, a random conjugated polymer, thienothiophene‐benzoxadiazole‐alt‐benzodithiophene (BOTT), was coated onto a graphite electrode surface via drop casting method followed by immobilization of a biomolecule (laccase) for sensing experiments. Herein, for the first time, we proposed a BOTT polymer as an inexpensive and effective way to fabricate highly sensitive and fast response biosensors. The proposed sensing system possessed superior properties with 0.38 μM limit of detection and 110.81 μA mM−1 sensitivity. Furthermore, cyclic voltammetry and scanning electron microscopy techniques were used to examine the surface modifications. The proposed system could be useful for many future studies for catechol quantification in environmental samples.© 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2333–2339
Detail
Synthesis of metallosupramolecular polymers incorporating cage silsesquioxanes in the main chains
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-23 , DOI: 10.1002/pola.29521
We first time prepared main‐chain type cage octasilsesquioxane (T8) containing coordination polymers based on transition metal complexes with a bis‐Schiff base T8 ligand (bis‐SA‐T8), which was prepared from para‐bis(3‐aminopropyl)hexaisobutyl‐substituted T8 cage (bis‐T8) with salicylaldehyde. A mono‐Schiff base T8 ligand (SA‐T8) was prepared from 3‐aminopropylheptaisobutyl‐substituted T8 cage (mono‐T8) with salicylaldehyde. Coordination of bis‐SA‐T8 with Cu2+ and Zn2+ in a solution as well as the film state was confirmed by the d–d transition appearing as broad shoulder on the longer wavelength at around 600 nm and the fluorescence at around 440–470 nm, respectively. The resulting metallosupramolecular polymers gave optically transparent films in the visible region by a casting method. However, opaque green and whitish films were obtained in the case of the Cu2+ and Zn2+ complexes with SA‐T8, respectively. The thermal stabilities of the metallosupramolecular polymers were higher than those of the corresponding metal complexes of SA‐T8. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2260–2266
Detail
Synthesis and Hierarchical Self-Assembly of Diphenylalanine-Based Homopolymer and Copolymers By RAFT Polymerization
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-04 , DOI: 10.1002/pola.29531
Dipeptide diphenylalanine has attracted significant research interests because of its ability to self-assemble into various nanostructures such as nanotubes, nanowires, and nanoribbons. In this article, we present the synthesis and self-assembly of a novel diphenylalanine-based homopolymer and block/random copolymers by the reversible addition–fragmentation chain transfer (RAFT) polymerization of an acrylamide having a dipeptide moiety. The RAFT polymerization of N-acryloyl-l,l-diphenylalanine (A-Phe-Phe-OH) afforded novel amino acid-based polymers with predetermined molecular weights and relatively narrow-molecular weight distributions. The hierarchical self-assembled structures of poly(A-Phe-Phe-OH), which involve nanorods, larger nanofiber-like microcrystals, and fiber bundles, were characterized by atomic force microscopy (AFM), transmission electron microscopy, scanning electron microscopy, and dynamic light scattering measurements. The circular dichroic measurements of poly(A-Phe-Phe-OH) revealed its characteristic chiroptical property, which is affected by the nature of the solvents and the addition of urea and salts via hydrophobic, hydrogen bonding, and electrostatic interactions. Thermo- and pH-responsive block and random copolymers composed of A-Phe-Phe-OH and N-isopropylacrylamide were synthesized by RAFT polymerization, and the thermoresponsive properties and assembled structures of the resulting copolymers were investigated by AFM and turbidity measurements. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2562–2574
Detail
Double-crosslinked reversible redox-responsive hydrogels based on disulfide–thiol interchange
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-14 , DOI: 10.1002/pola.29539
We present novel redox-responsive hydrogels based on poly(N-isopropylacrylamide) or poly(acrylamide), consisting of a reversible disulfide crosslinking agent N,N′-bis(acryloyl)cystamine and a permanent crosslinking agent N,N′-methylenebisacrylamide for microfluidic applications. The mechanism of swelling/deswelling behavior starts with the cleavage and reformation of disulfide bonds, leading to a change of crosslinking density and crosslinking points. Raman and ultraviolet-visible spectroscopy confirm that conversion efficiency of thiol–disulfide interchange up to 99%. Rheological analysis reveals that the E modulus of hydrogel is dependent on the crosslinking density and can be repeatedly manipulated between high- and low-stiffness states over at least 5 cycles without significant decrease. Kinetic studies showed that the mechanical strength of the gels changes as the redox reaction proceeds. This process is much faster than the autonomous diffusion in the hydrogel. Moreover, cooperative diffusion coefficient (Dcoop) indicates that the swelling process of the hydrogel is affected by the reduction reaction. Finally, this reversibly switchable redox behavior of bulky hydrogel could be proven in microstructured hydrogel dots through short-term photopatterning process. These hydrogel dots on glass substrates also showed the desired short response time on cyclic swelling and shrinking processes known from downsized hydrogel shapes. Such stimuli-responsive hydrogels with redox-sensitive crosslinkers open a new pathway in exchanging analytes for sensing and separating in microfluidics applications. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2590–2601
Detail
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-03-25 , DOI: 10.1002/pola.28579
Poly(β amino ester) polymers have received growing attention in the literature, owing to their ease of synthesis, versatile co-monomer selection, and highly tunable degradation kinetics. As such, they have shown extensive potential in many biomedical applications as well. In this work, it is demonstrated for the first time that PβAE polymers containing primary and secondary amine groups can undergo degradation by primary alcohols via transesterification mechanism. While this work emphasizes an important aspect of solvent compatibility of these networks, it also represents an interesting, simple mechanism for post synthesis drug incorporation, with riboflavin conjugation being demonstrated as a model compound.
Detail
Cover Image, Volume 57, Issue 23
Nature Medicine ( IF 87.241 ) Pub Date: 2019-12-01 , DOI: 10.1002/pola.29162
In their work reported on page 2295, Hiroyuki Matsukizono, Kozo Matsumoto, and Takeshi Endo synthesized hyperbranched polyacetals (HBPAs) bearing cyclic carbonate (CC) terminals. The left image on the cover shows the HBPA molecule, while the right image shows the HBPA molecule bearing the CC terminals. The authors discuss the facile synthetic route to obtain these molecules and discuss their potential use as scaffolds for designing functional polymer materials. (DOI: 10.1002/pola.29526)
Detail
A Novel Conjugated Polymer Consists of Benzimidazole and Benzothiadiazole: Synthesis, Photophysics Properties, and Sensing Properties for Pd2+
Nature Medicine ( IF 87.241 ) Pub Date: 2020-01-20 , DOI: 10.1002/pol.20200005
A conjugated polymer PPBIBTE based on benzimidazole and benzothiadiazole was synthesized through palladium‐catalyzed sonogashira cross‐coupling reaction. The chemical structures of the monomers and the polymer were indicated by 1H NMR, and investigation of photophysics properties and sensing optical properties for metal ions were observed by ultraviolet–visible and photoluminescence spectroscopy. PPBIBTE showed remarkable selectivity for Pd2+ by “turn‐off” fluorescence sensing progress. In addition, the Stern–Volmer and Benesi‐Hildebrand plots were used to reveal the interaction between the polymer and Pd2+, while job's method was applied to calculate the determination of stoichiometry. The results demonstrate that PPBIBTE can utilize static quenching for Pd2+ by forming a 1:1 complex. And it is a potential sensing material as fluorescence chemosensor for Pd2+ with high selectivity and sensitivity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.20 468 Science Citation Index Science Citation Index Expanded Not
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